molecular formula C25H25FN4O6S2 B610801 セトロブビル CAS No. 1071517-39-9

セトロブビル

カタログ番号 B610801
CAS番号: 1071517-39-9
分子量: 560.6154
InChIキー: DEKOYVOWOVJMPM-RLHIPHHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Setrobuvir has a complex molecular structure with the chemical formula C25H25FN4O6S2 . Its exact mass is 560.12 and its average mass is 560.615 . The molecular structure includes a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position .


Chemical Reactions Analysis

Setrobuvir is an orally active non-nucleosidic HCV NS5B polymerase inhibitor . It inhibits both de novo RNA synthesis and primer extension, with IC50s between 4 and 5 nM .

科学的研究の応用

抗ウイルス治療

セトロブビルは、抗ウイルス治療のためのトップシードとして特定されています {svg_1}. 特にSARS-CoV-2株と闘うための高い可能性を示しています {svg_2}. セトロブビルのようなFDA承認の抗RdRp薬の入手可能性は、患者の治療と謎の新しいウイルス感染症COVID-19の危険性を軽減するのに役立ちます {svg_3}.

RNA依存性RNAポリメラーゼ(RdRp)阻害

セトロブビルは、そのRdRpにしっかりと結合するため、SARS-CoV-2に対する強力な薬物として提案されています {svg_4}. RdRpは、金属イオン依存性メカニズムを使用してウイルスのRNA合成を触媒する、ウイルス複製プロセスに不可欠な酵素です {svg_5}. 近年、RdRpは抗ウイルス薬開発の最適な標的として台頭しています {svg_6}.

構造に基づく薬物設計

セトロブビルは、構造に基づく薬物設計に使用できます。 新興RNAウイルスのRdRpに関する構造情報が利用できるため、HCVやSARS-CoV-2などの成功事例が示されています {svg_7}. セトロブビルは、これらの成功事例の一部になる可能性があります。

ハイスループットスクリーニング

セトロブビルは、アリールジヒドロウラシルフラグメントのハイスループットスクリーニングキャンペーンから特定されました {svg_8}. これは、創薬のためのハイスループットスクリーニング方法におけるその潜在的な使用を示しています。

バイオアベイラビリティ研究

セトロブビルは、バイオアベイラビリティ研究で使用されてきました {svg_9}. これらの研究は、経口投与後のセトロブビル錠剤製剤と基準のセトロブビルカプセル製剤の相対バイオアベイラビリティを調べます {svg_10}.

作用機序

Target of Action

Setrobuvir, also known as ANA-598, is a non-nucleosidic inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase enzyme . The NS5B polymerase enzyme is a crucial component in the replication of the HCV, making it a primary target for antiviral drugs like Setrobuvir.

Mode of Action

Setrobuvir works by inhibiting the HCV NS5B polymerase enzyme . This inhibition disrupts the replication process of the HCV, thereby reducing the viral load within the host.

Biochemical Pathways

The biochemical pathways affected by Setrobuvir are primarily related to the replication of the HCV. By inhibiting the NS5B polymerase enzyme, Setrobuvir disrupts the synthesis of new viral RNA, effectively halting the replication of the virus . The downstream effects of this disruption include a reduction in viral load and potentially a halt in the progression of the disease.

Pharmacokinetics

A study has suggested that the pharmacokinetics and viral kinetics of setrobuvir could provide valuable insights into its use in combination with other direct-acting antivirals .

Result of Action

The primary molecular effect of Setrobuvir’s action is the inhibition of the HCV NS5B polymerase enzyme, which leads to a reduction in the replication of the virus . On a cellular level, this results in a decrease in the viral load within the host. The overall effect of Setrobuvir’s action is a potential halt in the progression of Hepatitis C.

生化学分析

Biochemical Properties

Setrobuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B RNA polymerase. This enzyme is essential for the replication of the viral RNA genome. Setrobuvir binds to the polymerase and prevents it from synthesizing new RNA strands, thereby halting the replication process . The compound interacts with various biomolecules, including the viral RNA and the NS5B polymerase itself. The nature of these interactions involves the binding of Setrobuvir to the active site of the polymerase, leading to the inhibition of its enzymatic activity .

Cellular Effects

Setrobuvir has been shown to have profound effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, Setrobuvir inhibits viral replication, leading to a reduction in viral load . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, Setrobuvir helps to restore normal cellular functions and reduces the cytopathic effects associated with HCV infection .

Molecular Mechanism

The molecular mechanism of Setrobuvir involves its binding to the NS5B RNA polymerase of HCV. This binding inhibits the polymerase’s ability to synthesize RNA, effectively blocking the replication of the virus . Setrobuvir acts as an allosteric inhibitor, binding to a site on the polymerase that is distinct from the active site. This binding induces conformational changes in the enzyme, rendering it inactive . Additionally, Setrobuvir has been shown to induce changes in gene expression related to antiviral responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Setrobuvir have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Degradation of Setrobuvir can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Setrobuvir can have sustained effects on cellular function, with continued inhibition of viral replication observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Setrobuvir vary with different dosages in animal models. At lower doses, Setrobuvir effectively reduces viral load without causing significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving maximum antiviral efficacy with minimal toxicity .

Metabolic Pathways

Setrobuvir is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of Setrobuvir are then excreted via the biliary and renal routes. The compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Setrobuvir is transported and distributed through various mechanisms. It is taken up by hepatocytes via specific transporters and binding proteins . Once inside the cells, Setrobuvir accumulates in the cytoplasm, where it exerts its inhibitory effects on the viral polymerase. The distribution of Setrobuvir within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

Setrobuvir is primarily localized in the cytoplasm of infected cells, where it interacts with the viral RNA polymerase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are largely confined to the cytoplasmic environment, where it can effectively inhibit viral replication .

特性

IUPAC Name

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKOYVOWOVJMPM-RLHIPHHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029850
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071517-39-9
Record name Setrobuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setrobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setrobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETROBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。